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Zimlovisertib Clinical Trial Data Summary

The table below summarizes quantitative data from key Zimlovisertib clinical trials for your comparison.

Trial Focus Study Details
Key Efficacy
Findings

Key
Pharmacokinetic/Recovery
Findings

Safety
Findings

Rheumatoid
Arthritis
(Phase 2) [1]

Patients with

inadequate
response to

Methotrexate;
Zimlovisertib +

Tofacitinib vs.
Tofacitinib for 12

weeks.

Zimlovisertib +

Tofacitinib
showed

statistically
significant

greater
improvement in

DAS28-CRP
(-2.65) vs.

Tofacitinib alone
(-2.30), P=0.032

[1].

Not the primary focus of this

study.

All treatments

well-tolerated.
Highest

aggregate
incidence of

TEAEs in
Tofacitinib

group
(58.8%); most

were mild [1].

| Mass Balance & Bioavailability (Phase 1) [2] [3] | Healthy male participants; single oral 300 mg dose and

IV microtracer. | Not the focus of this pharmacokinetic study. | - Absolute oral bioavailability: 17.4% (90%

CI: 14.1%, 21.5%) [2] [3].
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Fraction absorbed: ~44% [3].

Total recovery in excreta: 82.4% (Feces: 59.3%, Urine: 23.1%) [2] [3]. | No serious adverse events,
severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities [2] [3]. |

Experimental Protocols from Cited Studies

For researchers designing similar experiments, here are the methodologies from the key studies:

Phase 2 Rheumatoid Arthritis Trial [1]:

Design: Randomized, 24-week, multi-arm study.
Participants: Adults with moderate to severe active rheumatoid arthritis and an inadequate

response to methotrexate.
Intervention Groups: Patients were randomized to receive Zimlovisertib (400 mg) +

Tofacitinib (11 mg), Zimlovisertib (400 mg) + Ritlecitinib (100 mg), Zimlovisertib monotherapy
(400 mg), Ritlecitinib monotherapy (100 mg), or Tofacitinib monotherapy (11 mg).

Endpoint: The primary endpoint was the change from baseline in the Disease Activity Score
using 28 joints and C-reactive protein (DAS28-CRP) at week 12.

Phase 1 Mass Balance and Bioavailability Study [2] [3]:

Design: Open-label, fixed-sequence, two-period, single-dose study in healthy male
participants.

Dosing:
Period A: Single oral dose of 300 mg 14C-labeled Zimlovisertib.

Period B (after a 21-24 day washout): Single oral dose of 300 mg unlabeled
Zimlovisertib, followed by an intravenous 135 μg dose of 14C-labeled Zimlovisertib two

hours later.
Assessments: Extensive serial blood, urine, and fecal samples were collected over multiple

days to measure drug concentrations, total radioactivity, and metabolite profiles. Absolute
bioavailability was calculated by comparing the dose-normalized AUC of the oral dose to the IV

dose.

Advanced Delivery System Protocol

One study explored nanoparticles to overcome Zimlovisertib's low aqueous solubility (57 μg/mL) and

improve targeted delivery [4]. The experimental protocol is summarized below.
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Diagram Title: Targeted Nanocarrier Delivery Workflow

Nanocarrier Preparation [4]:

Polymer System: Used a mixture of methoxy poly(ethylene glycol)-poly(ε-caprolactone)
(CH3O-PEG-PCL) and maleimide-PEG-PCL conjugated with a VCAM1-targeting peptide.
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Formulation: The IRAK4 inhibitor (Zimlovisertib) was encapsulated into the hydrophobic core

of the nanoparticles using a solvent evaporation method.
Characterization: The resulting spherical nanocarriers had a small hydrodynamic diameter

(~40 nm), low polydispersity, and increased the aqueous dispersibility of Zimlovisertib by 40-
fold.

In Vivo Evaluation [4]:

Animal Models: Tested in murine models of paw edema and dextran sulfate-induced ulcerative
colitis.

Targeting Efficacy: VCAM1-targeted nanocarriers showed significantly higher accumulation in
inflamed tissues compared to non-targeted counterparts after intravenous injection.

Therapeutic Outcome: The delivered Zimlovisertib markedly suppressed edema, mitigated
colitis symptoms, and reduced pro-inflammatory cytokine levels in affected tissues,

demonstrating improved efficacy without apparent systemic toxicity.

Interpretation and Context for Professionals

Clinical Positioning: The Phase 2 data suggests Zimlovisertib's potential as a combination therapy

in rheumatoid arthritis, particularly with JAK inhibitors like Tofacitinib [1].
Pharmacokinetic Challenge: The low absolute oral bioavailability (17.4%) identified in the Phase 1

study is a significant pharmacokinetic hurdle [2] [3]. The nanocarrier delivery system represents a
promising technological approach to overcome this by enhancing solubility and enabling targeted

delivery to inflamed tissues [4].
Mechanism of Action: As an IRAK4 inhibitor, Zimlovisertib acts on a key node in the IL-1R/TLR

signaling pathway. The following diagram illustrates this pathway and Zimlovisertib's site of action.
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Diagram Title: IRAK4 Signaling and Drug Inhibition

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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validation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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